molecular formula C28H28N4O2S B2929243 N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide CAS No. 1115439-85-4

N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide

Cat. No.: B2929243
CAS No.: 1115439-85-4
M. Wt: 484.62
InChI Key: KEDFPNXIDDOQJA-UHFFFAOYSA-N
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Description

N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a synthetic small molecule of research interest due to its complex structure featuring benzamide, imidazole, and thiocarbamate motifs. This compound is provided as a high-purity material to ensure consistency and reliability in experimental settings. Its primary research applications are anticipated to include [ e.g., investigation as a potential enzyme inhibitor, study of its role in specific cell signaling pathways, or exploration of its physicochemical properties ]. The mechanism of action is believed to involve [ e.g., competitive binding at an enzyme's active site or modulation of a specific receptor ], making it a valuable tool for probing biological processes. Researchers in medicinal chemistry and chemical biology may find this compound useful for developing novel therapeutic strategies or as a structural scaffold for further derivatization. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-benzyl-3-[2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2S/c1-20(2)22-11-13-24(14-12-22)31-26(33)19-35-28-29-15-16-32(28)25-10-6-9-23(17-25)27(34)30-18-21-7-4-3-5-8-21/h3-17,20H,18-19H2,1-2H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDFPNXIDDOQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves multi-step organic reactions. One common approach is the use of a Friedel-Crafts acylation followed by a Clemmensen reduction . The imidazole ring can be introduced through a cyclization reaction involving glyoxal and ammonia . The final step often involves the coupling of the imidazole derivative with the benzyl and benzamide groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Benzimidazole-thiourea hybrids () demonstrate that arylthiourea moieties significantly enhance anticonvulsant efficacy, suggesting that the carbamoyl-sulfanyl group in the target compound could similarly modulate biological targets .

Synthetic Flexibility :

  • The sulfanyl-imidazole linkage in the target compound mirrors strategies used in and , where CuI/Na ascorbate catalysis enables efficient heterocycle formation .

Research Findings and Data Tables

Physicochemical and Spectroscopic Data (Inferred from Analogues)

Property Target Compound (Inferred) Compound Compound
Melting Point ~100–150°C (estimated) N/A N/A
IR Peaks (cm⁻¹) ~1384 (SO2), 1598 (C=N) N/A N/A
1H NMR (δ, ppm) ~7.2–8.5 (aromatic protons) Not reported Not reported

Biological Activity

N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition. This article compiles a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C27H28N2O2C_{27}H_{28}N_{2}O_{2}, and its IUPAC name is (2E)-N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide. The structure features a benzamide core with various functional groups that may contribute to its biological effects.

1. Inhibition of Enzymatic Activity

Research indicates that derivatives of benzyl imidazole compounds, similar to this compound, exhibit selective inhibition of aldosterone synthase (CYP11B2). This was demonstrated in V79 cells stably expressing human CYP11B2, where the compound showed significant inhibitory activity compared to CYP11B1, suggesting potential applications in treating conditions related to aldosterone overproduction .

2. Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. Notably, benzamide derivatives have shown IC50 values indicating potent antiproliferative activity against various cancer cell lines. For instance, some compounds in this class have demonstrated IC50 values below 10 µM against human cancer cells, suggesting they could serve as effective agents in cancer therapy .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Benzamide Derivative AMCF-75.85
Benzamide Derivative BA5493.0
N-benzyl Imidazole DerivativeCYP11B2Not specified

The mechanism by which this compound exerts its effects may involve interactions with specific enzymes or receptors involved in cell signaling pathways. Molecular docking studies have suggested that these compounds can bind effectively to target proteins, potentially disrupting their normal function and leading to therapeutic effects .

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Aldosterone Synthase Inhibition :
    • Researchers demonstrated that certain N-benzyl imidazole derivatives selectively inhibited CYP11B2 without significantly affecting other steroidogenic enzymes. This selectivity is crucial for developing targeted therapies for hypertension and related disorders .
  • Anticancer Screening :
    • A study evaluated the antiproliferative effects of various benzamide derivatives on multiple cancer cell lines, revealing that some compounds exhibited significant growth inhibition, comparable to established chemotherapeutic agents like doxorubicin .

Q & A

Q. What are the recommended synthetic routes for N-benzyl-3-{2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide?

The compound can be synthesized via multi-step reactions involving:

  • Imidazole core formation : Reacting substituted benzaldehydes with thiourea derivatives under acidic conditions to generate the 1H-imidazole scaffold.
  • Sulfanyl linkage introduction : Thiol-ether coupling using reagents like 2-mercaptoacetic acid derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
  • Carbamoyl group attachment : Amide bond formation between the sulfanyl-methyl group and 4-(propan-2-yl)phenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Final benzamide coupling : Reacting the intermediate with benzylamine via nucleophilic acyl substitution.
    Key validation : Confirm each step using NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and elemental analysis (deviation <0.4% for C, H, N) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), imidazole protons (δ 7.2–8.0 ppm), and carbamoyl NH (δ ~10 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the propan-2-yl substituent .
  • IR spectroscopy : Confirm amide bonds (C=O stretch at ~1650–1680 cm⁻¹) and sulfanyl (C-S) vibrations (~650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. How is purity assessed during synthesis?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Aim for >95% purity .
  • Elemental analysis : Compare experimental vs. calculated C/H/N percentages (e.g., C: 65.2% vs. 65.5%) .
  • Melting point : Sharp melting range (e.g., 180–182°C) indicates crystallinity and homogeneity .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfanyl-imidazole intermediate?

  • Solvent selection : DMF or DMSO enhances solubility of hydrophobic intermediates, improving coupling efficiency .
  • Catalyst screening : Test Pd/C or CuI for thiol-ether formation; reports 15–20% yield improvements with CuI .
  • Temperature control : Maintain 60–80°C during carbamoyl coupling to minimize side reactions (e.g., hydrolysis) .
  • Workup optimization : Use column chromatography (silica gel, ethyl acetate/hexane) for high-purity isolation .

Q. What computational strategies predict target binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). shows imidazole derivatives binding to active sites via π-π stacking and hydrogen bonds .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfanyl group in hydrophobic pockets .
  • Free energy calculations : Apply MM-PBSA to rank binding affinities; trifluoromethyl groups (as in related compounds) enhance hydrophobic interactions by ~2 kcal/mol .

Q. How to design SAR studies for modifying the propan-2-yl substituent?

  • Substituent variations : Replace propan-2-yl with cyclopropyl (increased rigidity) or trifluoromethyl (enhanced metabolic stability) .
  • Bioactivity assays : Test analogs against target enzymes (e.g., α-glucosidase) using fluorogenic substrates. shows CF₃-substituted analogs improve IC₅₀ by 3-fold .
  • Physicochemical profiling : Measure logP (shake-flask method) and solubility (UV/Vis) to correlate substituents with bioavailability .

Q. How to resolve contradictions in biological activity data?

  • Batch reproducibility : Ensure consistent synthetic protocols (e.g., anhydrous conditions for imidazole formation) .
  • Target selectivity profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .
  • Metabolite analysis : Incubate compounds with liver microsomes (human/rat) to detect inactive/degraded products via LC-MS .

Q. What challenges arise during scale-up from milligram to gram quantities?

  • Exotherm management : Use jacketed reactors for sulfanyl coupling to control temperature spikes .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for intermediates .
  • Byproduct minimization : Optimize stoichiometry (e.g., 1.2 eq. of benzylamine) to reduce unreacted starting material .

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